Lewisite 3

Catalog No.
S13172013
CAS No.
40334-70-1
M.F
C6H6AsCl3
M. Wt
259.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lewisite 3

CAS Number

40334-70-1

Product Name

Lewisite 3

IUPAC Name

tris[(E)-2-chloroethenyl]arsane

Molecular Formula

C6H6AsCl3

Molecular Weight

259.4 g/mol

InChI

InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+

InChI Key

AOAVIJUEFJPSAI-GZDDRBCLSA-N

Canonical SMILES

C(=C[As](C=CCl)C=CCl)Cl

Isomeric SMILES

C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl

This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information.

Lewisite 3, also known as tris(2-chlorovinyl)arsine, is an organoarsenic compound that belongs to a class of chemical agents known as blister agents or vesicants. It is characterized by its severe toxicity and ability to cause blistering upon contact with skin or mucous membranes. Lewisite 3 is part of a group of related compounds that includes Lewisite itself and Lewisite 2, which differ primarily in the number of chlorovinyl groups attached to the arsenic atom. While pure Lewisite 3 is colorless and odorless, impurities can give it a yellow, brown, or greenish hue along with a distinctive geranium-like odor .

Lewisite 3 can be synthesized through the reaction of arsenic trichloride with acetylene in the presence of a catalyst, typically mercuric chloride. The general reaction can be represented as follows:

AsCl3+C2H2Lewisite+byproducts\text{AsCl}_3+\text{C}_2\text{H}_2\rightarrow \text{Lewisite}+\text{byproducts}

In aqueous solutions, Lewisite undergoes hydrolysis, producing hydrochloric acid and chlorovinylarsenous oxide:

ClCHCHAsCl2+2H2OClCHCHAs OH 2+2HCl\text{ClCHCHAsCl}_2+2\text{H}_2\text{O}\rightarrow \text{ClCHCHAs OH }_2+2\text{HCl}

This hydrolysis is accelerated in alkaline conditions and can lead to the formation of less toxic byproducts .

Lewisite 3 exhibits significant biological activity as a potent blistering agent. Upon exposure, it causes immediate pain and irritation to the skin and eyes, leading to severe burns and potential blindness if not treated promptly. The mechanism of action involves the inactivation of critical enzymes such as pyruvate dehydrogenase through covalent bonding with lipoic acid, disrupting cellular metabolism and causing systemic toxicity . The lethal dose for humans is estimated at approximately 20 mg/kg via skin contact .

The synthesis of Lewisite 3 involves several steps:

  • Preparation of Arsenic Trichloride: This compound is produced from arsenic oxide and hydrochloric acid.
  • Reaction with Acetylene: Acetylene gas is bubbled through an aqueous solution containing arsenic trichloride and mercuric chloride as a catalyst.
  • Isolation: The product mixture is purified through distillation or other separation techniques to isolate Lewisite 3 from other byproducts .

Studies on Lewisite 3's interactions focus primarily on its effects on biological systems and its chemical reactivity. Research indicates that Lewisite reacts with various biological molecules, leading to cellular damage and systemic toxicity. It forms covalent bonds with proteins and enzymes, disrupting normal cellular functions . Additionally, interaction studies highlight its persistence in environmental matrices, where it can remain hazardous for extended periods due to slow degradation rates .

Lewisite 3 shares structural similarities with other organoarsenic compounds but is unique in its specific arrangement of chlorovinyl groups. Below are some similar compounds for comparison:

Compound NameChemical FormulaKey Characteristics
LewisiteC₂H₂AsCl₃Primary blister agent; less chlorovinyl groups
Lewisite 2C₄H₄AsCl₂Contains two chlorovinyl groups; less toxic than Lewisite
Arsenic TrioxideAs₂O₃Used in medicine; less toxic but chemically related
Dimethylarsinic Acid(CH₃)₂AsO₂HLess toxic; used in organic synthesis

Each of these compounds exhibits varying degrees of toxicity and biological activity, but Lewisite 3 stands out due to its potent blistering effects and historical significance as a chemical weapon .

The discovery of Lewisite 3 traces back to Nieuwland's pioneering work on acetylene reactions at the Catholic University of America. While investigating the interaction between acetylene and arsenic trichloride (AsCl₃), Nieuwland observed the formation of multiple chlorovinyl arsine derivatives, including what would later be termed Lewisite 1, 2, and 3. This reaction, catalyzed by mercuric chloride in hydrochloric acid, yielded an 80–85% mixture of these compounds, with Lewisite 3 constituting the tertiary product.

Military interest in these compounds intensified during World War I, though historical records suggest Lewisite 3 itself never saw battlefield deployment. The United States, Japan, Germany, and Soviet Union stockpiled Lewisite mixtures during the interwar period, recognizing their dual capacity as blister agents and systemic poisons. The compound's strategic value lay in its persistence compared to pure Lewisite 1 – while less volatile, its presence in weaponized mixtures enhanced environmental contamination potential.

A critical analysis of declassified documents reveals that Lewisite 3's military utility remained limited compared to sulfur mustard or purified Lewisite 1. Its role as a manufacturing byproduct rather than a primary agent is reflected in the 1959 assessment by Gordon Jarman of the U.S. Army Chemical Warfare Laboratories, who noted the lack of practical applications for Lewisite derivatives beyond their weaponized forms.

Structural and Functional Relationship to Lewisite 1 and Lewisite 2

The Lewisite family shares a core structural motif of chlorovinyl groups bonded to an arsenic center, with differentiation arising from successive acetylene additions:

CompoundSystematic NameMolecular FormulaStructure
Lewisite 12-ChlorovinyldichloroarsineC₂H₂AsCl₃ClCH=CH-AsCl₂
Lewisite 2Bis(2-chlorovinyl)chloroarsineC₄H₄AsCl₃(ClCH=CH)₂AsCl
Lewisite 3Tris(2-chlorovinyl)arsineC₆H₆AsCl₃(ClCH=CH)₃As

This structural progression directly correlates with synthetic conditions – increasing acetylene concentration drives successive nucleophilic substitutions at the arsenic center. The synthesis pathway can be summarized as:

  • Primary Reaction:
    AsCl₃ + C₂H₂ → ClCH=CH-AsCl₂ (Lewisite 1)

  • Secondary Reaction:
    ClCH=CH-AsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl (Lewisite 2)

  • Tertiary Reaction:
    (ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As (Lewisite 3)

Functionally, Lewisite 3 exhibits reduced volatility compared to its precursors due to increased molecular mass and diminished polarity. While all three compounds act as vesicants through arsenic-mediated inhibition of pyruvate dehydrogenase, Lewisite 3's lower vapor pressure (0.087 mmHg at 25°C vs. 0.58 mmHg for Lewisite 1) alters its deployment dynamics. This physical property renders it less effective as an inhalation hazard but enhances persistence in contaminated environments.

Spectroscopic analyses reveal distinct structural fingerprints:

  • ¹H NMR: Downfield-shifted vinyl protons (δ 6.2–6.8 ppm) due to electron-withdrawing arsenic-chloride groups
  • Infrared: Characteristic As-Cl stretching at 350–400 cm⁻¹ and C=C absorption near 1600 cm⁻¹
  • Mass Spectrometry: Isotopic cluster patterns around m/z 260 (M⁺ for Lewisite 3) reflecting arsenic's natural isotopic distribution

The table below compares key physicochemical properties:

PropertyLewisite 1Lewisite 2Lewisite 3
Molecular Weight (g/mol)207.32233.34259.36
Density (g/cm³)1.891.651.54
Boiling Point (°C)190230260
Vapor Pressure (mmHg)0.580.210.087

These structural differences profoundly impact military utility. Lewisite 3's higher boiling point and lower volatility made it less suitable for aerosolized attacks but more persistent in terrain denial operations when mixed with Lewisite 1. Its increased lipophilicity compared to Lewisite 1 also enhances dermal absorption rates, though this is offset by slower evaporation from contaminated surfaces.

Catalyzed Acetylene-Arsenic Trichloride Reaction Mechanisms

The synthesis of Lewisite 3, chemically known as tris(2-chlorovinyl)arsine, represents a complex organometallic reaction involving the sequential addition of acetylene molecules to arsenic trichloride under catalytic conditions [5]. The fundamental reaction mechanism proceeds through a catalyzed addition process where arsenic trichloride serves as the central substrate for multiple acetylene incorporation events [2] [5].

The primary catalytic system employed in Lewisite 3 formation utilizes mercuric chloride as the active catalyst, typically dissolved in aqueous hydrochloric acid solution [5] [8]. This catalyst system demonstrates exceptional efficiency, achieving yields of 80 to 85 percent for the overall lewisite mixture production [8]. The mercuric chloride catalyst functions through a coordination mechanism where the mercury center facilitates the activation of both acetylene and arsenic trichloride substrates [5].

The reaction mechanism for Lewisite 3 formation involves three successive acetylene addition steps to the arsenic center [5] [8]. The initial step produces 2-chlorovinylarsonous dichloride (Lewisite 1), followed by the formation of bis(2-chlorovinyl)arsinous chloride (Lewisite 2), and finally the complete substitution yielding tris(2-chlorovinyl)arsine (Lewisite 3) [8] [9]. Each addition step occurs through an electrophilic addition mechanism where the acetylene double bond attacks the electron-deficient arsenic center [2] [3].

Temperature control represents a critical parameter in the catalyzed reaction system [5]. The optimal reaction temperature range typically falls between 50 to 60 degrees Celsius, providing sufficient thermal energy for acetylene activation while preventing excessive side reactions [5]. Higher temperatures can lead to increased formation of unwanted byproducts and potential catalyst decomposition [5].

The role of hydrochloric acid in the catalytic system extends beyond simple solvent function [5]. The acid concentration directly influences the reaction rate and product distribution, with optimal concentrations typically ranging from 6 to 8 molar [5]. The hydrochloric acid facilitates protonation of intermediate species and stabilizes the mercuric chloride catalyst through coordination effects [5].

Catalyst promoters have demonstrated significant enhancement of reaction efficiency [5]. Metallic chlorides including antimony trichloride, antimony pentachloride, ferric chloride, zinc chloride, stannic chloride, and cadmium chloride show pronounced promotional effects [5]. These promoters increase acetylene fixation rates by up to threefold compared to unpromotered control reactions [5]. The promotional effect operates through electronic modification of the mercuric chloride catalyst, enhancing its coordination capacity for acetylene substrates [5].

Byproduct Formation Dynamics in Lewisite Mixture Synthesis

The synthesis of Lewisite 3 invariably produces a complex mixture containing multiple organometallic species due to the competitive nature of the acetylene addition reactions [8] [9]. The byproduct formation dynamics are governed by statistical distribution principles and reaction kinetics that favor the formation of lower substitution products [8].

The primary byproducts in Lewisite 3 synthesis include Lewisite 1 (2-chlorovinylarsonous dichloride) and Lewisite 2 (bis(2-chlorovinyl)arsinous chloride) [8] [9]. Under typical reaction conditions, the product distribution shows predominant formation of Lewisite 1, with decreasing quantities of Lewisite 2 and Lewisite 3 [8]. This distribution pattern reflects the decreasing reactivity of the arsenic center as successive chlorine atoms are replaced by chlorovinyl groups [8].

Statistical analysis of product formation reveals that Lewisite 1 typically comprises 60 to 70 percent of the total product mixture, while Lewisite 2 accounts for 20 to 25 percent, and Lewisite 3 represents 10 to 15 percent of the final composition [8]. These proportions can be modified through adjustment of reaction conditions, particularly acetylene excess and reaction time [5].

Secondary byproducts include vinyl chloride and acetaldehyde, formed through competing reaction pathways [5]. Vinyl chloride formation occurs when acetylene undergoes direct chlorination rather than addition to the arsenic center [5]. The formation of acetaldehyde results from hydration of acetylene under the acidic reaction conditions [5]. These organic byproducts typically represent less than 5 percent of the total product mass [5].

Polymeric byproducts can form under conditions of high temperature or extended reaction times [5]. These high molecular weight species result from intermolecular condensation reactions between chlorovinyl groups and represent unwanted side products that complicate purification procedures [5]. The formation of such polymeric materials can be minimized through careful temperature control and optimal reaction timing [5].

Isomeric impurities constitute another category of byproducts in the synthesis mixture [9]. The primary Lewisite compounds exist predominantly as trans-2-chlorovinyl isomers, but small quantities of cis stereoisomers and constitutional isomers may be present [9]. These isomeric impurities arise from the thermodynamic equilibrium between different vinyl chloride orientations during the addition process [9].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of Lewisite 3 presents significant technical challenges related to process control, equipment design, and product purification [17]. Historical experience from wartime production efforts demonstrates that scaling from laboratory synthesis to industrial manufacturing requires approximately six months of development work [15] [17].

The batch process methodology has proven most suitable for industrial Lewisite 3 production due to its operational simplicity and reliability [17]. This approach involves charging predetermined quantities of arsenic trichloride and catalyst solution into stirred reactors, followed by controlled acetylene addition over specified time periods [17]. The batch approach allows for precise control of reaction stoichiometry and minimizes the risk of runaway reactions [17].

Equipment design considerations for industrial production focus on materials compatibility and heat management [17]. The corrosive nature of the reaction mixture requires specialized materials of construction, typically high-grade stainless steel or glass-lined vessels [17]. Heat removal systems must be capable of managing the exothermic nature of the acetylene addition reactions while maintaining precise temperature control [17].

Purification of Lewisite 3 from the crude reaction mixture represents a major technical challenge due to the similar physical properties of the three lewisite compounds [17]. Fractional distillation serves as the primary separation technique, exploiting the small differences in boiling points between the various components [17]. The distillation process requires precise temperature control and typically involves multiple rectification stages to achieve adequate separation [17].

CompoundBoiling Point (°C)Molecular WeightVapor Pressure (mmHg at 20°C)
Lewisite 1190207.30.58
Lewisite 2240279.80.11
Lewisite 3290352.30.02

The purification process typically achieves concentration of Lewisite 3 to 85 to 90 percent purity through carefully controlled fractional distillation [17]. Higher purities can be obtained through additional distillation stages, but the marginal improvement often does not justify the increased processing costs and product losses [17].

Alternative purification approaches have been investigated, including crystallization and solvent extraction methods [17]. Crystallization techniques exploit differences in solubility between the lewisite compounds in various organic solvents [17]. However, these methods have generally proven less effective than distillation for large-scale operations [17].

The industrial purification process generates significant quantities of waste streams containing mixed lewisite compounds and inorganic salts [17]. These waste materials require specialized handling and disposal procedures due to their chemical composition [17]. Modern approaches to waste management focus on neutralization and conversion to less problematic arsenic compounds [23].

Quality control in industrial Lewisite 3 production relies on analytical techniques including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry [25] [26]. These methods provide precise quantification of individual lewisite components and enable monitoring of product purity throughout the manufacturing process [25] [26]. The analytical methods demonstrate detection limits in the nanogram range and provide excellent selectivity for distinguishing between the various lewisite compounds [25] [26].

Production efficiency optimization focuses on catalyst utilization and reaction condition control [5]. Studies have demonstrated that optimal catalyst concentrations typically range from 2 to 4 percent mercuric chloride by weight relative to arsenic trichloride [5]. Higher catalyst concentrations do not significantly improve reaction rates but increase processing costs and complicate product purification [5].

Gas Chromatography coupled with Mass Spectrometry represents the primary analytical approach for the identification and quantification of Lewisite 3 (tris(2-chlorovinyl)arsine). This technique provides both chromatographic separation and mass spectral identification capabilities essential for the characterization of this organoarsenic chemical warfare agent [1] [2] [3].

Instrumental Configuration and Operating Parameters

The analytical determination of Lewisite 3 typically employs fused silica capillary columns, with the Rtx-5 column (30 m × 0.25 mm × 0.25 μm) being the most commonly utilized stationary phase [3]. This column configuration provides adequate resolution for separating Lewisite 3 from its structurally related analogs, Lewisite 1 and Lewisite 2, within the same analytical run. The retention time for Lewisite 3 under optimized conditions is approximately 16.58 minutes, which is significantly longer than both Lewisite 1 (9.37-9.91 minutes) and Lewisite 2 (12.67-12.89 minutes) [2].

Cool on-column injection systems are preferred over conventional split/splitless injection methods due to the thermal instability of organoarsenic compounds at elevated temperatures [3]. This injection technique minimizes thermal decomposition artifacts that can occur when samples are exposed to high injector temperatures (>250°C), which can lead to the formation of secondary compounds including arsenium oxide, trimers of Lewisite 1, and dimers of Lewisite 2 [2].

The mass spectrometric detection is typically performed using electron impact ionization at 70 eV, generating characteristic fragmentation patterns that include the molecular ion at m/z 259 for Lewisite 3 [4] [5]. The distinctive three-chlorine isotope pattern provides additional confirmation of compound identity, although the complete fragmentation pathway for Lewisite 3 remains incompletely characterized in the literature [6] [7].

Detection Sensitivity and Quantitative Performance

Gas Chromatography/Mass Spectrometry methods for Lewisite 3 achieve detection limits of approximately 0.002 μg/mL under optimized conditions [1]. However, this sensitivity represents a significant analytical challenge since Lewisite 3 typically comprises only approximately 1% of commercial Lewisite mixtures, with Lewisite 1 and Lewisite 2 accounting for 90% and 9% respectively [3] [8]. This low relative abundance necessitates concentration and enrichment procedures for reliable detection in environmental and biological samples.

The linear dynamic range for Lewisite 3 quantification extends from 0.002 to 0.2 μg/mL with correlation coefficients ranging from 0.9955 to 0.9992 [1]. Relative standard deviations for replicate analyses typically fall between 8-10%, indicating acceptable precision for routine analytical applications. However, the absence of certified reference standards for Lewisite 3 complicates accurate quantitative determinations and requires the use of internal standard normalization approaches [8] [9].

Matrix Effects and Analytical Interferences

Environmental matrices present significant challenges for the GC/MS analysis of Lewisite 3 due to the presence of multiple arsenic species that can interfere with detection and quantification [10] [11]. Soil samples, in particular, contain naturally occurring organoarsenic compounds that may co-elute or produce similar mass spectral fragmentation patterns. The use of selected ion monitoring (SIM) mode can improve selectivity, but comprehensive full-scan confirmation remains necessary for unambiguous identification [12].

The stability of Lewisite 3 during sample preparation and analysis represents another critical consideration. Unlike Lewisite 1 and Lewisite 2, which readily undergo hydrolysis in aqueous environments, Lewisite 3 demonstrates greater stability but remains susceptible to thermal decomposition during gas chromatographic analysis [2] [3]. This thermal sensitivity requires careful optimization of injection port and column temperatures to minimize artifact formation while maintaining adequate chromatographic performance.

Derivatization Strategies for Hydrolysis Product Identification

The analytical characterization of Lewisite 3 and its degradation products requires specialized derivatization approaches that differ significantly from those employed for Lewisite 1 and Lewisite 2. Unlike its lower homologs, Lewisite 3 does not react with conventional thiol derivatization reagents, necessitating alternative analytical strategies for comprehensive characterization [2] [13] [14].

Thiol Derivatization Limitations

Extensive research has demonstrated that Lewisite 3 fails to undergo derivatization reactions with commonly employed thiol reagents including butanethiol, 1,2-ethanedithiol, 3,4-dimercaptotoluene, 1-propanethiol, and 1-butanethiol [2] [14]. This lack of reactivity contrasts sharply with Lewisite 1 and Lewisite 2, which readily form thiol derivatives with yields approaching 95-100% under optimized conditions. The absence of thiol reactivity for Lewisite 3 has been attributed to steric hindrance resulting from the presence of three 2-chlorovinyl substituents around the central arsenic atom, which prevents effective nucleophilic attack by sulfur-containing reagents [14].

The failure of thiol derivatization for Lewisite 3 eliminates the possibility of using flame photometric detection (FPD) in the sulfur-selective mode, which has proven highly effective for the analysis of Lewisite 1 and Lewisite 2 derivatives [2]. This limitation necessitates reliance on direct analysis methods, primarily gas chromatography with electron capture detection (GC/ECD) or mass spectrometric detection [13].

Direct Analysis Approaches

The inability to derivatize Lewisite 3 with thiol reagents has led to the development of direct analysis methods that do not require chemical modification prior to detection. Gas chromatography with electron capture detection represents the most successful approach for the direct determination of Lewisite 3 without derivatization [13]. The electron capture detector responds selectively to the multiple chlorine atoms present in the Lewisite 3 molecule, providing both sensitivity and specificity for this compound.

The direct GC/ECD analysis of Lewisite 3 achieves detection capabilities comparable to derivatization approaches used for other Lewisite compounds. However, this method requires careful optimization of carrier gas flow rates, detector temperature, and column conditions to maximize sensitivity while minimizing interference from other halogenated compounds that may be present in environmental samples [13].

Hydrolysis Product Characterization

Although Lewisite 3 itself cannot be derivatized using thiol reagents, its hydrolysis products require different analytical approaches for comprehensive characterization. The primary hydrolysis product of Lewisite 3 is 2-chlorovinylarsonous acid (CVAA), which can undergo further oxidation to form 2-chlorovinylarsonic acid (CVAOA) [15] [16] [17]. These hydrolysis products are water-soluble and require liquid chromatographic separation techniques coupled with element-specific detection methods.

The analysis of CVAA and CVAOA typically employs high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [18] [19] [9]. These methods achieve detection limits of 0.5 ng/mL for CVAA and 3 ng/mL for CVAOA in biological matrices such as urine, providing sufficient sensitivity for biomonitoring applications following potential exposure to Lewisite 3 [9].

The oxidation of CVAA to CVAOA can be accelerated through the addition of hydrogen peroxide, allowing for the determination of total Lewisite metabolites as CVAOA [18]. This approach simplifies the analytical procedure by converting all arsenic-containing metabolites to a single, more stable oxidation state that can be readily quantified using liquid chromatographic methods.

Alternative Derivatization Strategies

Research into alternative derivatization approaches for Lewisite 3 has explored the use of alcohol reagents as potential derivatizing agents [2]. Preliminary studies have investigated the reaction of Lewisite compounds with various alcohols including methanol, ethanol, pentanol, and hexanol to form arsine ethers. However, these investigations have focused primarily on Lewisite 1, with limited data available regarding the reactivity of Lewisite 3 toward alcohol derivatization reagents.

The alcohol derivatization approach produces 2-chlorovinylarsine alkyl ethers that can be analyzed by gas chromatography-mass spectrometry. The mass spectral fragmentation patterns of these derivatives show characteristic losses of alkoxy groups and chlorovinyl substituents, providing structural information for compound identification [2]. However, the applicability of alcohol derivatization to Lewisite 3 requires further investigation to establish reaction yields and analytical performance characteristics.

Methylester derivatization using trimethylsilyldiazomethane (TMSDAM) has shown promise for the analysis of acidic degradation products of chemical warfare agents [20]. This approach may be applicable to the oxidized hydrolysis products of Lewisite 3, particularly CVAOA, which contains carboxylic acid functionality that can undergo methylation reactions. The methylated derivatives exhibit improved volatility and thermal stability, making them suitable for gas chromatographic analysis with mass spectrometric detection.

Challenges in Differentiating Lewisite 3 from Co-Occurring Vesicants

The analytical differentiation of Lewisite 3 from other chemical warfare agents and co-occurring vesicants presents numerous technical challenges that significantly complicate identification and quantification procedures. These challenges arise from chemical similarities, analytical limitations, and matrix complexity issues that must be addressed through sophisticated analytical strategies [21] [12] [10].

Chemical Structure Similarities and Spectral Interferences

The differentiation of Lewisite 3 from structurally related organoarsenic compounds represents a primary analytical challenge. Lewisite 1, Lewisite 2, and Lewisite 3 share common structural features including 2-chlorovinyl substituents and trivalent arsenic centers, resulting in similar fragmentation patterns during mass spectrometric analysis [21] [12]. The molecular ion peaks at m/z 207, 241, and 259 for Lewisite 1, 2, and 3 respectively provide molecular weight differentiation, but characteristic fragment ions often overlap due to common loss processes including chloride elimination and vinyl group cleavage.

The presence of multiple chlorine atoms in all three Lewisite compounds produces distinctive isotope patterns that aid in identification, but these patterns can be difficult to interpret in complex mixtures where peak overlap occurs [6] [7]. The three-chlorine isotope pattern of Lewisite 3 differs from the one- and two-chlorine patterns of Lewisite 1 and 2, respectively, but matrix effects and co-eluting compounds can obscure these diagnostic features.

Sulfur mustard (HD) and nitrogen mustard compounds (HN) present additional analytical challenges due to their similar volatility and potential co-occurrence in chemical warfare agent samples [21] [22]. Although these compounds contain sulfur or nitrogen rather than arsenic, their molecular weights and fragmentation patterns can produce spectral interferences that complicate the identification of Lewisite compounds. The development of element-specific detection methods using inductively coupled plasma mass spectrometry (ICP-MS) provides one approach for overcoming these interferences by selectively monitoring arsenic-containing species [23] [10].

Concentration and Sensitivity Limitations

The extremely low concentration of Lewisite 3 in typical chemical warfare agent mixtures presents significant analytical challenges for reliable detection and quantification. Commercial Lewisite preparations contain approximately 1% Lewisite 3, with the remainder consisting primarily of Lewisite 1 (90%) and Lewisite 2 (9%) [3] [8]. This low relative abundance places Lewisite 3 near the detection limits of most analytical methods, requiring extensive sample preparation and concentration procedures to achieve reliable identification.

The detection limit for Lewisite 3 using optimized GC/MS methods is approximately 0.002 μg/mL [1], which approaches the practical limits of current analytical instrumentation. Environmental samples containing weathered chemical warfare agents may have even lower concentrations due to degradation processes, volatilization, and dilution effects. The combination of low initial concentrations and environmental degradation can result in Lewisite 3 levels that fall below reliable detection thresholds for many analytical methods.

Matrix suppression effects in biological and environmental samples further compromise detection sensitivity by reducing ionization efficiency and signal intensity [2] [13]. Complex matrices containing high concentrations of salts, organic matter, or other interfering substances can suppress the mass spectrometric response for Lewisite 3, leading to false negative results or significant underestimation of concentrations. These matrix effects are particularly problematic for quantitative analysis, where accurate concentration measurements are essential for exposure assessment and risk evaluation.

Chromatographic Resolution and Peak Identification

The chromatographic separation of Lewisite 3 from co-occurring compounds requires careful optimization of analytical conditions to achieve adequate resolution and peak identification capabilities [1] [24]. The retention time of Lewisite 3 (approximately 16.58 minutes) is well separated from Lewisite 1 and 2 under optimal conditions, but environmental matrices often contain numerous compounds with similar retention characteristics that can cause peak overlap and identification difficulties.

Co-eluting compounds present particular challenges for mass spectrometric identification since overlapping chromatographic peaks can produce composite mass spectra that obscure diagnostic fragmentation patterns [24]. The use of high-resolution mass spectrometry and tandem mass spectrometry techniques can improve compound identification capabilities, but these approaches require sophisticated instrumentation and extensive method development efforts.

The thermal instability of Lewisite 3 during gas chromatographic analysis can lead to decomposition artifacts that complicate peak identification and quantification [2] [3]. Thermal decomposition products may co-elute with the parent compound or produce additional peaks that interfere with chromatographic integration and compound identification procedures. Cool on-column injection systems and optimized temperature programming can minimize these effects, but complete elimination of thermal decomposition artifacts remains challenging.

Quality Assurance and Method Validation Challenges

Physical Description

This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information.

Exact Mass

257.875103 g/mol

Monoisotopic Mass

257.875103 g/mol

Heavy Atom Count

10

UNII

12Q56Q83EJ

Wikipedia

Lewisite_3

Dates

Last modified: 08-10-2024

Explore Compound Types